molecular formula C12H11ClN2O5S B1416374 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1036518-53-2

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1416374
CAS No.: 1036518-53-2
M. Wt: 330.74 g/mol
InChI Key: NGEUBLTVGAUUHY-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and a sulfamoyl group attached to a chlorinated methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-methoxyaniline with a sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then coupled with a pyrrole-2-carboxylic acid derivative under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines, and substitution can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl-substituted pyrroles and chlorinated methoxyphenyl derivatives. Examples include:

Uniqueness

What sets 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both a carboxylic acid and a sulfamoyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUBLTVGAUUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

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